2-(3-{[(Tert-butoxy)carbonyl]amino}thiolan-3-yl)acetic acid
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Overview
Description
2-(3-{[(Tert-butoxy)carbonyl]amino}thiolan-3-yl)acetic acid is a synthetic organic compound with the molecular formula C11H19NO4S. It is characterized by the presence of a thiolane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and an acetic acid moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(Tert-butoxy)carbonyl]amino}thiolan-3-yl)acetic acid typically involves the following steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable diene and a thiol.
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino functionality. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Acetic Acid Moiety: The acetic acid group is introduced via a nucleophilic substitution reaction, where the thiolane derivative reacts with a halogenated acetic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(Tert-butoxy)carbonyl]amino}thiolan-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acidic conditions (e.g., trifluoroacetic acid) for Boc deprotection.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
2-(3-{[(Tert-butoxy)carbonyl]amino}thiolan-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-{[(Tert-butoxy)carbonyl]amino}thiolan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-{[(Tert-butoxy)carbonyl]amino}-1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid
- (S)-2-((Tert-butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
Uniqueness
2-(3-{[(Tert-butoxy)carbonyl]amino}thiolan-3-yl)acetic acid is unique due to its specific structural features, such as the thiolane ring and the Boc-protected amino group. These features confer distinct reactivity and functional properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]thiolan-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4S/c1-10(2,3)16-9(15)12-11(6-8(13)14)4-5-17-7-11/h4-7H2,1-3H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMYMXHDEIQXET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCSC1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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